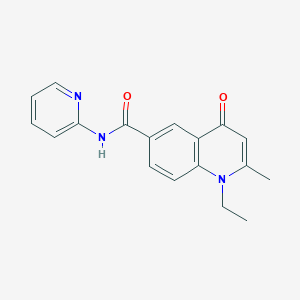![molecular formula C16H15BrN2O2S B5969706 1-[(4-bromo-1-naphthyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B5969706.png)
1-[(4-bromo-1-naphthyl)sulfonyl]-2-propyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-bromo-1-naphthyl)sulfonyl]-2-propyl-1H-imidazole, also known as BSI-201, is a chemical compound that has been extensively studied for its potential use in cancer treatment. BSI-201 belongs to a class of drugs known as PARP inhibitors, which work by inhibiting the activity of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are involved in DNA repair, and by inhibiting their activity, BSI-201 can selectively kill cancer cells that have defects in DNA repair pathways.
作用机制
1-[(4-bromo-1-naphthyl)sulfonyl]-2-propyl-1H-imidazole works by inhibiting the activity of PARP enzymes, which are involved in DNA repair. When cancer cells have defects in DNA repair pathways, they become dependent on PARP enzymes for survival. By inhibiting the activity of PARP enzymes, 1-[(4-bromo-1-naphthyl)sulfonyl]-2-propyl-1H-imidazole can selectively kill cancer cells that have defects in DNA repair pathways, while sparing normal cells.
Biochemical and Physiological Effects:
1-[(4-bromo-1-naphthyl)sulfonyl]-2-propyl-1H-imidazole has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy, and to enhance the immune response against cancer cells. 1-[(4-bromo-1-naphthyl)sulfonyl]-2-propyl-1H-imidazole has also been shown to inhibit the growth and spread of cancer cells in animal models.
实验室实验的优点和局限性
1-[(4-bromo-1-naphthyl)sulfonyl]-2-propyl-1H-imidazole has several advantages for use in lab experiments. It is a selective inhibitor of PARP enzymes, which makes it a useful tool for studying the role of PARP enzymes in DNA repair and cancer biology. 1-[(4-bromo-1-naphthyl)sulfonyl]-2-propyl-1H-imidazole has also been extensively studied in preclinical models, which provides a wealth of information on its mechanism of action and potential therapeutic applications.
However, there are also limitations to the use of 1-[(4-bromo-1-naphthyl)sulfonyl]-2-propyl-1H-imidazole in lab experiments. It is a potent inhibitor of PARP enzymes, which can lead to off-target effects and toxicity. The use of 1-[(4-bromo-1-naphthyl)sulfonyl]-2-propyl-1H-imidazole in lab experiments also requires careful consideration of the concentration and duration of treatment, as well as the cell type and experimental conditions.
未来方向
There are several future directions for the study of 1-[(4-bromo-1-naphthyl)sulfonyl]-2-propyl-1H-imidazole. One area of research is the development of 1-[(4-bromo-1-naphthyl)sulfonyl]-2-propyl-1H-imidazole as a therapeutic agent for cancer treatment. Clinical trials have shown promising results for the use of 1-[(4-bromo-1-naphthyl)sulfonyl]-2-propyl-1H-imidazole in combination with chemotherapy and radiation therapy, and further studies are needed to optimize its use in the clinic.
Another area of research is the study of the role of PARP enzymes in DNA repair and cancer biology. 1-[(4-bromo-1-naphthyl)sulfonyl]-2-propyl-1H-imidazole has been a useful tool for studying the role of PARP enzymes in these processes, and further studies are needed to fully understand their function.
Finally, there is potential for the development of new PARP inhibitors based on the structure of 1-[(4-bromo-1-naphthyl)sulfonyl]-2-propyl-1H-imidazole. By modifying the structure of 1-[(4-bromo-1-naphthyl)sulfonyl]-2-propyl-1H-imidazole, it may be possible to develop more potent and selective PARP inhibitors with improved therapeutic properties.
合成方法
The synthesis of 1-[(4-bromo-1-naphthyl)sulfonyl]-2-propyl-1H-imidazole involves several steps, including the reaction of 4-bromo-1-naphthalene sulfonyl chloride with 2-propylimidazole, followed by purification and isolation of the final product. The synthesis of 1-[(4-bromo-1-naphthyl)sulfonyl]-2-propyl-1H-imidazole has been described in detail in several scientific publications.
科学研究应用
1-[(4-bromo-1-naphthyl)sulfonyl]-2-propyl-1H-imidazole has been extensively studied for its potential use in cancer treatment. In preclinical studies, 1-[(4-bromo-1-naphthyl)sulfonyl]-2-propyl-1H-imidazole has been shown to selectively kill cancer cells that have defects in DNA repair pathways, while sparing normal cells. This makes it a promising candidate for use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
1-(4-bromonaphthalen-1-yl)sulfonyl-2-propylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2S/c1-2-5-16-18-10-11-19(16)22(20,21)15-9-8-14(17)12-6-3-4-7-13(12)15/h3-4,6-11H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWABMGRKPNNEBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-chlorobenzyl)-2-mercapto-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5969624.png)
![N~3~-acetyl-N~1~-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-beta-alaninamide](/img/structure/B5969630.png)
![N-[2-(3-chlorophenyl)ethyl]-2-ethylbutanamide](/img/structure/B5969641.png)
![3-ethyl 6-methyl 4-[(2-methoxy-5-methylphenyl)amino]-3,6-quinolinedicarboxylate](/img/structure/B5969644.png)
![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide](/img/structure/B5969651.png)
![3-methyl-N-(1-{1-[1-methyl-2-(5-methyl-2-pyridinyl)ethyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B5969658.png)
![2-fluoro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5969666.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)acetamide](/img/structure/B5969683.png)
![N~1~-(2-bromophenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5969685.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5969686.png)
![5-[3-(2-furyl)[1,2,4]triazolo[3,4-a]phthalazin-6-yl]-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B5969692.png)


![[1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5969716.png)